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Compound of Interest

Compound Name: MBM-17

Cat. No.: B3028455 Get Quote

A Note on Nomenclature: The compound referred to as MBM-17 is understood to be

amygdalin, often marketed as "Vitamin B17" or Laetrile. This document is based on the

available scientific literature for amygdalin.[1][2] Researchers should be aware that the efficacy

of amygdalin as a cancer treatment is not supported by robust clinical data, and its use is

controversial.[3]

Introduction
Amygdalin is a cyanogenic glycoside found in the pits of various fruits, such as apricots and

bitter almonds.[1] Its proposed anticancer mechanism is centered on the enzymatic release of

cyanide, which is suggested to be selectively toxic to cancer cells.[4] Preclinical studies have

investigated its potential to induce apoptosis and inhibit tumor growth in various cancer models.

[1][2] These application notes provide a detailed protocol for the preparation and administration

of amygdalin in preclinical animal models of cancer to standardize research efforts and ensure

reproducibility.

Mechanism of Action
Amygdalin's primary proposed anticancer effect is the induction of apoptosis through the

intrinsic (mitochondrial) pathway.[5][2] Upon entering a cancer cell, amygdalin is thought to be

hydrolyzed by the enzyme β-glucosidase into benzaldehyde and hydrogen cyanide.[4] The

released cyanide is believed to be the primary cytotoxic agent. The apoptotic cascade is

initiated by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

This leads to the upregulation of Bax and downregulation of Bcl-2, causing mitochondrial outer
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membrane permeabilization and the release of cytochrome c.[2][6] Cytochrome c then

activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage

of cellular substrates and ultimately, apoptotic cell death.[1][2] Some studies also suggest that

amygdalin can induce cell cycle arrest.[2]
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Caption: Proposed mechanism of MBM-17 (Amygdalin) induced apoptosis.
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Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse
Model
This protocol describes a typical efficacy study using human cancer cell line xenografts in

immunodeficient mice.

1. Materials and Reagents:

MBM-17 (Amygdalin), powder

Sterile 0.9% saline solution

Human cancer cell line (e.g., HeLa for cervical cancer)

Cell culture medium (e.g., DMEM with 10% FBS)

Matrigel (optional)

6-8 week old female athymic nude mice

Sterile syringes and needles (27G)

Calipers

Animal balance

2. Animal Handling and Acclimatization:

House animals in a specific pathogen-free (SPF) facility.

Allow a minimum of one week for acclimatization before the start of the experiment.

Provide ad libitum access to food and water.

All procedures must be approved by the Institutional Animal Care and Use Committee

(IACUC).
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3. Tumor Cell Implantation:

Harvest cancer cells during their logarithmic growth phase.

Resuspend cells in sterile saline or PBS at a concentration of 5 x 10^7 cells/mL. For some

cell lines, mixing 1:1 with Matrigel can improve tumor take rate.

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of

each mouse.

4. MBM-17 Preparation and Administration:

Prepare a stock solution of MBM-17 by dissolving it in sterile 0.9% saline. Ensure complete

dissolution. The solution should be prepared fresh daily and protected from light.

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and

control groups (n=6-10 per group).

Administer MBM-17 via intraperitoneal (i.p.) injection daily at a dose of 300 mg/kg.[4]

The control group should receive an equivalent volume of the vehicle (sterile 0.9% saline).

A positive control group, for example, 5-fluorouracil at 30 mg/kg, can also be included.[4]

5. Monitoring and Endpoints:

Monitor animal health and body weight daily.

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the

formula: (Length x Width²)/2.

The primary endpoint is typically tumor growth inhibition. The experiment may be terminated

when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

Humane endpoints should be strictly observed, including significant weight loss (>20%),

tumor ulceration, or signs of distress.
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At the end of the study, euthanize mice and excise tumors for weight measurement and

further analysis (e.g., histology, western blot).

Animal Acclimatization
(1 week)

Subcutaneous Tumor
Cell Implantation

Tumor Growth Monitoring
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(i.p. injection)
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& Body Weight (2x/week)

15 days

Endpoint Reached
(e.g., Tumor Size)

Euthanasia & Tumor Excision

Data Analysis
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Caption: Workflow for an in vivo xenograft study with MBM-17.

Data Presentation
Quantitative data from preclinical studies should be summarized to allow for clear interpretation

and comparison.

Table 1: In Vivo Efficacy of MBM-17 in Different Animal
Models
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Cancer
Model

Animal
Strain

Route of
Admin.

Dosage
Treatment
Duration

Outcome

Colorectal

Xenograft
Nude Mice i.v. 50 mg/kg Not specified

56.17%

reduction in

tumor weight;

57.99%

reduction in

tumor

volume.[5][2]

HeLa Cell

Xenograft

Nude BALB/c

Mice
i.p.

300

mg/kg/day
15 days

Significant

inhibition of

tumor growth

via apoptosis

induction.[4]

DMBA-

induced

Mammary

Tumor

Albino Rats i.p. 5 mg/kg/week 3 weeks

Increased

Bax:Bcl-2

ratio,

indicating

pro-apoptotic

effects.[6]

Spontaneous

Mammary

Tumors

CD8F1 Mice i.p.
1000-2000

mg/kg/day
Not specified

Reduction in

lung

metastases

from 90%

(control) to

22%

(treated).[7]

DMBA-

induced

Mammary

Tumor

Albino Mice Oral
0.6

mg/kg/day
4 weeks

Mitigated

DMBA-

induced

biochemical

changes.[8]

Table 2: Key Apoptotic Markers Modulated by MBM-17
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Marker Modulation
Significance in Apoptosis
Pathway

Bax Upregulation

Pro-apoptotic protein that

promotes mitochondrial

membrane permeabilization.[1]

[6]

Bcl-2 Downregulation
Anti-apoptotic protein that

inhibits apoptosis.[1][6]

Caspase-3 Activation/Upregulation

Key executioner caspase that

cleaves cellular substrates to

execute apoptosis.[1]

Cytochrome c Release from Mitochondria
Activates the apoptosome and

subsequently Caspase-9.[2]

Safety and Toxicity Considerations
The primary toxicity concern with amygdalin is cyanide poisoning, which is more pronounced

with oral administration due to enzymatic breakdown in the gut.[1] Intravenous or

intraperitoneal administration largely bypasses this first-pass metabolism, reducing but not

eliminating the risk.[1]

Maximum Tolerated Dose (MTD): The MTD for intravenous injection in mice has been

reported to be as high as 3 g/kg.[1] However, doses should be determined empirically for

each specific animal model and strain.

Monitoring for Toxicity: Animals should be closely monitored for signs of cyanide toxicity,

which can include lethargy, difficulty breathing, and neurological symptoms.

Safe Handling: MBM-17 (amygdalin) powder and solutions should be handled with

appropriate personal protective equipment (PPE) in a well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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